Allyl isonicotinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-2-7-12-9(11)8-3-5-10-6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSMQFTVFDSEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341242 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25635-24-9 | |

| Record name | Allyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl Isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Allyl Isonicotinate: A Technical Guide to its Chemical Properties, Structure, and Synthetic Profile

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, the strategic combination of distinct functional motifs within a single molecular framework is a cornerstone of innovation. Allyl isonicotinate, a molecule featuring a pyridine-4-carboxylate core functionalized with a reactive allyl group, represents a compelling example of this principle. The isonicotinate scaffold is a privileged structure in drug discovery, most famously represented by the anti-tubercular agent isoniazid. Its nitrogen atom acts as a hydrogen bond acceptor and a basic center, influencing solubility, pharmacokinetic properties, and target engagement. The appended allyl group is not merely a passive linker; it is a versatile chemical handle for a variety of transformations, including polymerization, cross-coupling reactions, and thiol-ene "click" chemistry, making it valuable for the synthesis of complex molecules and functional materials.[1]

This technical guide provides an in-depth exploration of the chemical and structural properties of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its spectroscopic signature, outline a robust synthetic protocol, and discuss its potential applications, grounding our analysis in established chemical principles and field-proven insights.

Core Molecular Structure and Physicochemical Properties

This compound, with the IUPAC name prop-2-enyl pyridine-4-carboxylate, is defined by the esterification of isonicotinic acid with allyl alcohol.[2] This union results in a molecule that marries the aromatic, electron-deficient pyridine ring with the nucleophilic and reactive terminal alkene of the allyl moiety.

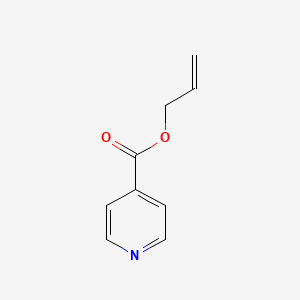

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below, compiled from authoritative databases.[2][3]

| Property | Value | Source |

| CAS Number | 25635-24-9 | [2][3] |

| Molecular Formula | C₉H₉NO₂ | [2][3] |

| Molecular Weight | 163.18 g/mol | [3] |

| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [2] |

| Appearance | Colorless to light yellow/orange clear liquid | [1][4] |

| XLogP3-AA | 1.3 | [2] |

| Topological Polar Surface Area | 39.2 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 4 | [5] |

The XLogP3-AA value of 1.3 suggests a favorable balance between hydrophilicity and lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of three hydrogen bond acceptors (the pyridine nitrogen and the two ester oxygens) provides points of interaction for molecular recognition in biological systems.

Spectroscopic Characterization: The Molecular Fingerprint

Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic methods provide a detailed "fingerprint" of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is highly characteristic, with distinct signals for both the allyl and isonicotinate moieties. The data below is representative of what is expected for this structure.[6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Coupling |

| ~8.79 | Doublet (d) | 2H | H-2, H-6 (Pyridine) | Coupling to H-3 and H-5 |

| ~7.86 | Doublet (d) | 2H | H-3, H-5 (Pyridine) | Coupling to H-2 and H-6 |

| ~6.02 | Multiplet (ddt) | 1H | -CH=CH₂ (Allyl) | Coupling to cis, trans, and CH₂ protons |

| ~5.44 | Doublet of triplets (dt) | 1H | -CH=CH ₂(trans) | Trans- and geminal coupling |

| ~5.33 | Doublet of triplets (dt) | 1H | -CH=CH ₂(cis) | Cis- and geminal coupling |

| ~4.86 | Doublet (d) | 2H | -O-CH₂ -CH= | Coupling to the vinyl -CH proton |

Expert Interpretation: The spectrum is defined by two key regions. The downfield region (7.8-8.8 ppm) shows two doublets characteristic of a 1,4-disubstituted (para) pyridine ring. The protons adjacent to the nitrogen (H-2, H-6) are deshielded and appear further downfield. The allyl group protons appear in the more upfield region (4.8-6.1 ppm). The internal vinyl proton (~6.02 ppm) presents as a complex multiplet due to its coupling with three distinct sets of protons: a large trans-coupling (~17 Hz), a medium cis-coupling (~10 Hz), and a smaller coupling to the allylic CH₂ group (~5-6 Hz).[7] This complex splitting pattern, often a doublet of doublet of triplets (ddt), is a hallmark of a terminal allyl group and serves as a powerful diagnostic tool.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080-3050 | Medium | =C-H stretch (Aromatic & Alkene) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1595, ~1410 | Medium-Strong | C=C, C=N stretches (Pyridine ring) |

| ~1270, ~1100 | Strong | C-O stretch (Ester) |

Causality in Interpretation: The most prominent peak in the IR spectrum is the strong carbonyl (C=O) stretch of the ester at approximately 1725 cm⁻¹. Its position confirms the presence of the ester functionality. The presence of both aromatic and alkene C=C bonds is evidenced by peaks in the 1640-1410 cm⁻¹ region. The C-O single bond stretches of the ester group are also typically strong and appear in the fingerprint region between 1300 and 1100 cm⁻¹.[8]

Synthesis and Purification: A Validated Protocol

While numerous suppliers offer this compound, understanding its synthesis is crucial for researchers who may wish to produce derivatives or scale up production. The most direct and common method is a Fischer esterification of isonicotinic acid with allyl alcohol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, where successful completion of each step provides the foundation for the next.

-

Reactor Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (10.0 g, 81.2 mmol).

-

Reagent Addition: Add an excess of allyl alcohol (100 mL). The alcohol serves as both a reagent and the solvent. This large excess is a key experimental choice; according to Le Châtelier's principle, it drives the reversible esterification reaction towards the product side, maximizing yield.

-

Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring. The acid protonates the carbonyl oxygen of the isonicotinic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the allyl alcohol.

-

Reaction: Heat the mixture to reflux (the boiling point of allyl alcohol is ~97 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting isonicotinic acid spot is no longer visible.

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (200 mL). This step is critical to neutralize the sulfuric acid catalyst and any remaining unreacted isonicotinic acid, causing effervescence (CO₂ release).

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). The organic layers are combined. The choice of ethyl acetate is based on its ability to readily dissolve the ester product while being immiscible with the aqueous phase.

-

Workup - Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This removes residual water that can interfere with purification and characterization.

-

Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing polarity). This separates the desired ester from non-polar impurities and any residual starting materials.

-

Characterization: The purified fractions are combined, the solvent is evaporated, and the final product, a colorless to pale yellow oil, is characterized by ¹H NMR, IR, and mass spectrometry to confirm its structure and purity (>98%).[1]

Reactivity and Applications in Drug Development

While direct literature on the biological activity of this compound is sparse, its potential can be inferred from its constituent parts. As application scientists, we often extrapolate from known reactive motifs to predict the utility of novel compounds.

-

The Allyl Handle: The terminal double bond is a site of rich chemical reactivity. It can undergo radical halogenation, nucleophilic substitution (forming an allyl carbocation intermediate), and various transition-metal-catalyzed cross-coupling reactions.[9] This functionality allows this compound to serve as a building block for more complex molecular architectures. For example, it could be grafted onto polymer backbones or used in the synthesis of natural product analogues.[4]

-

Inference from Allyl Isothiocyanate (AITC): A related compound, allyl isothiocyanate (AITC), is extensively studied for its potent anticancer properties.[10][11] AITC is known to induce apoptosis and cell cycle arrest in various cancer cell lines.[12][13] While the isothiocyanate group is the primary driver of this activity through mechanisms like ROS production, the shared allyl motif highlights the potential for allyl-containing compounds to be explored as bioactive agents.[10][14]

-

The Isonicotinate Core: The pyridine-4-carboxylate structure is a well-established pharmacophore. Its presence in isoniazid underscores its ability to interact with biological targets. The nitrogen atom can coordinate with metal ions in metalloenzymes or form crucial hydrogen bonds with protein active sites. Therefore, this compound could serve as a scaffold for developing new inhibitors or modulators of enzymatic pathways.

Safety and Handling

This compound is classified as a hazardous substance.

-

GHS Hazard Statements:

-

Precautions:

-

Handle in accordance with good industrial hygiene and safety practices.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[6]

-

Ensure adequate ventilation, especially in confined areas, by working in a chemical fume hood.[6]

-

Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[6]

-

Conclusion

This compound is a synthetically accessible and versatile molecule that combines the desirable properties of the isonicotinate pharmacophore with the reactive potential of an allyl group. Its well-defined chemical structure and spectroscopic properties make it an attractive building block for medicinal chemistry and materials science. While its own biological profile is yet to be fully explored, the known activities of its constituent motifs suggest that it holds significant promise as a scaffold for the development of novel therapeutics. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.

References

- 1. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 25635-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Page loading... [guidechem.com]

- 6. ISONICOTINIC ACID ALLYL ESTER(25635-24-9) 1H NMR spectrum [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. 3.2 Reactions of Allyl System – Organic Chemistry II [kpu.pressbooks.pub]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-cancer activities of allyl isothiocyanate and its conjugated silicon quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

Allyl isonicotinate CAS number 25635-24-9

An In-Depth Technical Guide to Allyl Isonicotinate (CAS Number: 25635-24-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS 25635-24-9) is an organic compound that merges the key structural features of isonicotinic acid and an allyl ester. While extensive research has been conducted on its parent compound, isonicotinic acid, and on various allyl-containing molecules, this compound itself remains a relatively underexplored chemical entity. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and a discussion of its potential, yet to be fully investigated, applications in medicinal chemistry and materials science. By examining the known bioactivities of its constituent moieties, this document aims to equip researchers with the foundational knowledge required to explore the future research and development landscape for this compound.

Chemical Identity and Physicochemical Properties

This compound is systematically known as prop-2-enyl pyridine-4-carboxylate.[1] It is an ester derivative of isonicotinic acid (pyridine-4-carboxylic acid) and allyl alcohol. The compound is commercially available from various chemical suppliers and is primarily intended for research purposes.[2]

Structural Information

-

IUPAC Name : prop-2-enyl pyridine-4-carboxylate[1]

-

Synonyms : Allyl 4-Pyridinecarboxylate, Isonicotinic Acid Allyl Ester, 4-Pyridinecarboxylic Acid Allyl Ester[2]

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Weight | 163.17 g/mol | [1] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 106 °C at 10 mmHg | ChemicalBook |

| Density | 1.11 g/cm³ (predicted) | ChemicalBook |

| pKa | 3.13 ± 0.10 (predicted) | [3] |

| XLogP3-AA | 1.3 | [1] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

Synthesis and Purification

This compound is synthesized via the esterification of isonicotinic acid with allyl alcohol. While specific literature on this exact reaction is sparse, a robust protocol can be developed based on well-established methods for the synthesis of other isonicotinic acid esters.[4][5] The most common laboratory-scale method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the alcohol.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Allyl alcohol

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Synthesis of Isonicotinoyl Chloride Hydrochloride [4]

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a gas outlet to a trap), add isonicotinic acid (1.0 eq).

-

Carefully add thionyl chloride (3.0 eq) and a catalytic amount of DMF (e.g., 2-3 drops).

-

Stir the mixture at room temperature. A vigorous evolution of gas (SO₂ and HCl) will be observed.

-

Once the initial gas evolution subsides, gently heat the reaction mixture to 40-50°C for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

-

Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the isonicotinoyl chloride hydrochloride salt.

-

Filter the white solid, wash with fresh diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Part B: Esterification [4]

-

Suspend the isonicotinoyl chloride hydrochloride (1.0 eq) in anhydrous THF or DCM in a new flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath (0°C).

-

In a separate flask, prepare a solution of allyl alcohol (1.1 eq) and triethylamine (2.2 eq) in the same anhydrous solvent.

-

Add the allyl alcohol/triethylamine solution dropwise to the stirred acyl chloride suspension over 30-60 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Work-up and Purification

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Potential Applications and Research Directions

While specific biological activities for this compound are not well-documented in peer-reviewed literature, its structure suggests several potential avenues for research, primarily derived from the known properties of the isonicotinate and allyl moieties.

Inferred Roles in Medicinal Chemistry

The isonicotinic acid scaffold is a cornerstone in medicinal chemistry. Its most famous derivative is isoniazid, a primary drug used in the treatment of tuberculosis. Isonicotinic acid derivatives are also explored for their potential as antimalarial, anticonvulsant, and anticancer agents.[6][7]

The allyl group is also a significant functional group in drug design. It is found in numerous natural products and synthetic drugs.[8] The reactivity of the allyl double bond allows for a variety of chemical modifications, and the group can influence a molecule's lipophilicity and binding interactions. For example, Allyl isothiocyanate (AITC), a different but related allyl-containing compound, exhibits potent anticancer, anti-inflammatory, and antimicrobial properties.[9][10][11]

Caption: Inferred research directions for this compound.

Hypothesized Research Value:

-

As a Prodrug or Bioisostere: The ester linkage could be designed to be hydrolyzed in vivo, releasing isonicotinic acid or a related active metabolite.

-

As a Synthetic Intermediate: this compound can serve as a versatile building block for more complex molecules, utilizing the reactivity of both the pyridine ring and the allyl double bond.

-

In Coordination Chemistry: The pyridine nitrogen provides a coordination site for metal ions, suggesting potential applications in the synthesis of metal-organic frameworks (MOFs) or novel catalysts.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous substance.[1][5]

-

GHS Hazard Statements :

-

Precautionary Measures :

-

Wear protective gloves, eye protection, and face protection.

-

Wash skin thoroughly after handling.

-

IF ON SKIN: Wash with plenty of water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a cool, dark, and well-ventilated area in a tightly sealed container.

-

It is imperative for researchers to consult the full Safety Data Sheet from their supplier before handling this compound and to conduct all work in a properly functioning chemical fume hood.

Conclusion

This compound (CAS 25635-24-9) represents a molecule with untapped potential. While direct biological data is currently limited, its chemical structure, combining the medicinally significant isonicotinate core with a reactive allyl group, presents a compelling case for further investigation. This guide provides the essential chemical and safety information required to begin this exploration. Future research into its biological activity, its utility as a synthetic precursor, and its properties in materials science could unveil novel applications for this intriguing compound.

References

- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [wap.guidechem.com]

- 4. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chempanda.com [chempanda.com]

- 7. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Allyl Isonicotinate for Advanced Research

Executive Summary: Allyl isonicotinate is a pyridine-based organic compound featuring an ester linkage between isonicotinic acid and allyl alcohol. With a molecular formula of C₉H₉NO₂ and a molecular weight of approximately 163.17 g/mol , this molecule serves as a versatile building block in organic synthesis.[1] Its structure incorporates two key functional motifs: the pyridine ring, a common scaffold in pharmacologically active compounds, and the allyl group, a reactive handle for diverse chemical transformations. This guide provides a comprehensive overview of its core properties, a detailed protocol for its laboratory-scale synthesis and characterization, and an exploration of its potential applications in medicinal chemistry and drug development, grounded in the established reactivity of its constituent parts.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its systematic IUPAC name prop-2-enyl pyridine-4-carboxylate, is a distinct chemical entity with specific properties that are critical for its application in a research setting.[1] Its identity is unambiguously established by its Chemical Abstracts Service (CAS) number, 25635-24-9.[2]

Chemical Structure

The molecule consists of a pyridine ring substituted at the 4-position with an allyl ester group.

Caption: 2D Structure of this compound.

Quantitative Data Summary

The fundamental properties of this compound are summarized below for quick reference. This data is essential for experimental planning, including molar calculations, solvent selection, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | prop-2-enyl pyridine-4-carboxylate | [1] |

| CAS Number | 25635-24-9 | [1][2] |

| Common Synonyms | Allyl 4-pyridinecarboxylate, Isonicotinic acid allyl ester | [2] |

| Physical Appearance | Colorless to light yellow or light orange clear liquid | [3] |

| Purity (Typical) | >98.0% (by Gas Chromatography) |

Synthesis and Purification Protocol

While numerous vendors supply this compound, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. The most direct and common laboratory method is the Fischer esterification of isonicotinic acid with allyl alcohol, catalyzed by a strong acid.

Principle of Synthesis: Acid-Catalyzed Esterification

The synthesis relies on the reaction of a carboxylic acid (isonicotinic acid) with an alcohol (allyl alcohol) in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄). The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. This is a reversible equilibrium-driven process. To drive the reaction toward the product (the ester), excess alcohol is often used, and the water generated as a byproduct is removed.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system where the success of each step (reaction, workup, purification) can be monitored by techniques like Thin-Layer Chromatography (TLC).

Materials:

-

Isonicotinic acid

-

Allyl alcohol (excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isonicotinic acid (1.0 eq) and allyl alcohol (5.0 eq).

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirring mixture. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 97°C, the boiling point of allyl alcohol) and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the isonicotinic acid starting material.

-

Quenching and Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane. Carefully transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst; caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Rigorous analytical validation is necessary to confirm the identity, purity, and structure of the synthesized compound.

Protocol: Purity Assessment by Gas Chromatography (GC)

-

Objective: To determine the percentage purity of the final product.

-

Column: A standard non-polar column (e.g., DB-5 or equivalent).

-

Injector Temperature: 250°C.

-

Detector (FID) Temperature: 280°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at a rate of 15°C/min.

-

Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area-under-the-curve percentage. This method is consistent with the quality control standards used by commercial suppliers.

Protocol: Structural Confirmation

Spectral data provides definitive structural confirmation.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for both the allyl group (multiplets around 5-6 ppm for the vinyl protons and a doublet around 4.8 ppm for the -O-CH₂- protons) and the pyridine ring (doublets in the aromatic region, typically 7.5-8.8 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the correct number of carbon atoms, including the ester carbonyl (~165 ppm), the sp² carbons of the allyl group and pyridine ring, and the sp³ carbon of the allyl -O-CH₂- group.

-

Mass Spectrometry (MS): GC-MS analysis will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 163), confirming the overall formula.

Applications in Research and Drug Development

This compound is not an end-product therapeutic itself but rather a valuable starting material or fragment for the synthesis of more complex molecules.

Role as a Versatile Synthetic Intermediate

The molecule contains two primary points of reactivity:

-

The Allyl Group: The double bond is amenable to a wide range of transformations, including dihydroxylation, epoxidation, hydrogenation, and metathesis, allowing for the introduction of new functional groups and the extension of the molecular framework.[4]

-

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be quaternized to form pyridinium salts, a strategy used to modify solubility and biological activity.

The Allyl Motif and the Isonicotinate Scaffold in Medicinal Chemistry

The strategic value of this compound lies in the combination of these two important chemical motifs.

-

Allyl Groups in Drug Design: The allyl fragment is present in numerous natural products and synthetic compounds with demonstrated anticancer and other therapeutic properties. Its inclusion in a molecule can influence binding affinity and metabolic stability.[5]

-

The Isonicotinate Scaffold: The core structure is related to isonicotinic acid, a precursor to the highly successful antitubercular drug isoniazid. This scaffold is a well-recognized pharmacophore in drug discovery.

Caption: Logical relationships in the use of this compound as a scaffold.

Safety and Handling

As with any chemical reagent, proper handling is paramount. This compound is classified as a substance that requires careful management in a laboratory setting.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H315 | Causes skin irritation (Warning Skin corrosion/irritation) | Wear protective gloves. Wash skin thoroughly after handling. |

| H319 | Causes serious eye irritation (Warning Serious eye damage/eye irritation) | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |

Data sourced from the ECHA C&L Inventory via PubChem.[1]

Handling Recommendations:

-

Use in a well-ventilated fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

References

- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Allyl Isonicotinate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Allyl isonicotinate (prop-2-enyl pyridine-4-carboxylate), a valuable chemical intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is not merely on the presentation of raw data but on the expert interpretation that validates the molecular structure and provides insights into its chemical properties.

Introduction to this compound

This compound (C9H9NO2, Molar Mass: 163.17 g/mol ) is an ester of isonicotinic acid and allyl alcohol.[1][2] Its structure, featuring a pyridine ring and an allyl group, imparts unique reactivity and makes it a versatile building block in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity, which is crucial for its application in any research or development setting. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, providing a comprehensive spectroscopic profile of the molecule.

Below is the chemical structure of this compound, which will be referenced throughout this guide.

Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyridine ring and the allyl group. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃).[3][4]

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.785 | Doublet | 2H | H-2, H-6 (Pyridine) |

| 7.864 | Doublet | 2H | H-3, H-5 (Pyridine) |

| 6.02 | Multiplet | 1H | H-8 (Allyl) |

| 5.44 | Doublet | 1H | H-9a (Allyl, trans) |

| 5.33 | Doublet | 1H | H-9b (Allyl, cis) |

| 4.860 | Doublet | 2H | H-7 (Allyl) |

Data sourced from ChemicalBook.[4]

Interpretation of the ¹H NMR Spectrum:

-

Pyridine Protons: The two sets of aromatic protons on the pyridine ring appear as doublets at 8.785 and 7.864 ppm. The downfield shift of the H-2 and H-6 protons is due to the deshielding effect of the electronegative nitrogen atom.

-

Allyl Protons: The allyl group gives rise to three distinct signals. The proton at the 8-position (H-8) is a multiplet due to coupling with the adjacent methylene and vinyl protons. The terminal vinyl protons (H-9a and H-9b) are diastereotopic and appear as two separate doublets, indicating restricted rotation around the C-O bond. The methylene protons (H-7) adjacent to the ester oxygen appear as a doublet, deshielded by the electron-withdrawing ester group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| 164.5 | C=O (Ester Carbonyl) |

| 150.5 | C-2, C-6 (Pyridine) |

| 137.5 | C-4 (Pyridine) |

| 132.0 | C-8 (Allyl) |

| 122.5 | C-3, C-5 (Pyridine) |

| 119.0 | C-9 (Allyl) |

| 66.5 | C-7 (Allyl) |

Data sourced from ChemicalBook and interpreted based on standard chemical shifts.[3]

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most downfield signal, appearing around 164.5 ppm.

-

Pyridine Carbons: The carbons of the pyridine ring are observed in the aromatic region. The C-2 and C-6 carbons are the most deshielded due to their proximity to the nitrogen atom. The C-4 carbon is also significantly downfield, while the C-3 and C-5 carbons appear at a more upfield position.

-

Allyl Carbons: The three carbons of the allyl group are clearly distinguishable. The C-8 and C-9 carbons of the double bond appear in the olefinic region, while the C-7 methylene carbon, being attached to the electronegative oxygen, is found further downfield compared to a typical allylic carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3070 | Medium | =C-H Stretch (Aromatic and Alkene) |

| 2980 | Medium | C-H Stretch (Alkane) |

| 1725 | Strong | C=O Stretch (Ester) |

| 1640 | Medium | C=C Stretch (Alkene) |

| 1595, 1410 | Medium | C=C and C=N Stretch (Pyridine Ring) |

| 1280, 1120 | Strong | C-O Stretch (Ester) |

Data interpreted based on typical IR frequencies and data from PubChem.[1]

Interpretation of the IR Spectrum:

The IR spectrum of this compound clearly confirms the presence of the key functional groups:

-

A strong absorption band at 1725 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.

-

The C-O stretching vibrations of the ester are observed as strong bands around 1280 and 1120 cm⁻¹.

-

The presence of the pyridine ring is indicated by the C=C and C=N stretching vibrations in the 1595-1410 cm⁻¹ region.

-

The allyl group is identified by the C=C stretch at 1640 cm⁻¹ and the =C-H stretch above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 163 | 6.5 | [M]⁺ (Molecular Ion) |

| 106 | 100 | [M - C₃H₅O]⁺ |

| 78 | 31.8 | [C₅H₄N]⁺ |

| 51 | 18.4 | [C₄H₃]⁺ |

Data sourced from ChemicalBook.[3]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 163, which corresponds to its molecular weight.[1][2] The base peak at m/z 106 is attributed to the loss of the allyloxy radical (•OCH₂CH=CH₂), resulting in the stable isonicotinoyl cation. Further fragmentation of the pyridine ring leads to characteristic ions at m/z 78 and 51.

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using standard analytical instrumentation and methodologies.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Analysis: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization - EI):

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides unequivocal evidence for the structure of this compound. The ¹H and ¹³C NMR data precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of the key ester and pyridine functionalities, and the mass spectrum corroborates the molecular weight and reveals a characteristic fragmentation pattern. This detailed spectroscopic profile serves as a crucial reference for researchers utilizing this compound in their synthetic endeavors, ensuring the identity and purity of this important chemical compound.

References

Physical properties of Allyl isonicotinate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Allyl Isonicotinate

Introduction to this compound

This compound (CAS No. 25635-24-9), also known as allyl 4-pyridinecarboxylate or isonicotinic acid allyl ester, is a chemical compound with the molecular formula C₉H₉NO₂.[1][2][3] As an ester of isonicotinic acid and allyl alcohol, it possesses a unique chemical structure that makes it a subject of interest in various research and development fields. This guide provides a focused examination of two of its fundamental physical properties: boiling point and density. A thorough understanding of these characteristics is paramount for professionals in research, chemical synthesis, and drug development, as these properties govern the substance's behavior in different environments and are critical for purification, handling, and formulation processes.

Part 1: Boiling Point of this compound

The boiling point is a key physical property that indicates the temperature at which a liquid's vapor pressure equals the external pressure, leading to the transition from a liquid to a vapor phase. For a pure substance like this compound, the boiling point is a sharp, characteristic value under a given pressure and serves as a crucial criterion for its purity and identification.

Reported Boiling Point

The determination of a precise boiling point is often conducted under reduced pressure (vacuum) to prevent the decomposition of heat-sensitive compounds. The available data for this compound specifies its boiling point at a reduced pressure.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 106 °C | 10 mmHg | [4][5] |

This value is critical for designing distillation procedures for the purification of this compound. A lower atmospheric pressure leads to a decrease in the boiling point.[6]

Experimental Protocol for Boiling Point Determination (Micro-Scale Method)

For researchers working with small quantities of a substance, a micro-boiling point determination is a practical and efficient method.[7] This technique relies on observing the temperature at which the vapor pressure of the liquid inside a capillary tube equals the surrounding atmospheric pressure.

Methodology:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube.

-

Capillary Insertion: Insert a capillary tube (sealed at one end) into the test tube with the open end downwards.

-

Apparatus Setup: Attach the test tube to a thermometer. Immerse the assembly in a heating bath (e.g., paraffin oil), ensuring the liquid level in the bath is above the sample level but below the top of the test tube.

-

Heating: Gently heat the bath while stirring to ensure uniform temperature distribution. Observe the capillary tube.

-

Observation: Initially, trapped air will be expelled from the capillary. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[7]

-

Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[7] This indicates that the vapor pressure of the sample is equal to the external pressure.

Causality and Trustworthiness: This method is self-validating because the physical phenomenon of vapor pressure equalization provides a distinct and reproducible endpoint. The slow cooling phase is critical to ensure that the temperature recorded accurately reflects the equilibrium between the liquid and vapor phases.

Workflow for Boiling Point Determination

References

- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]

- 5. ISONICOTINIC ACID ALLYL ESTER | 25635-24-9 [chemicalbook.com]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. uomus.edu.iq [uomus.edu.iq]

Allyl Isonicotinate: A Comprehensive Guide to Safe Handling and Laboratory Use

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl isonicotinate (CAS No. 25635-24-9) is a pyridine derivative, specifically the allyl ester of isonicotinic acid.[1][2] With the molecular formula C₉H₉NO₂ and a molecular weight of approximately 163.18 g/mol , this compound serves as a valuable reagent and building block in organic synthesis, finding utility in the development of novel pharmaceuticals and other complex molecules.[2][3]

As with many pyridine-based reagents, a thorough understanding of its chemical properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[4][5] This guide provides a comprehensive overview of the safety data for this compound, detailing its hazard profile, appropriate handling procedures, emergency response, and disposal protocols. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a field-proven framework for its use by researchers and drug development professionals.

Chapter 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a proactive assessment of the risks associated with any chemical. This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3]

GHS Classification

The primary hazards associated with this compound are dermal and ocular irritation.[3] The classification according to multiple safety data sheets is consistent and summarized below.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

Source: PubChem, TCI Chemicals, Santa Cruz Biotechnology[1][3]

The causality behind this irritation stems from its nature as a reactive ester. Upon contact with moisture on the skin or in the eyes, it can hydrolyze, potentially releasing isonicotinic acid and allyl alcohol, both of which can contribute to irritation. Furthermore, as an organic ester, it can defat the skin, leading to dryness and exacerbating irritation upon prolonged or repeated contact.

Visual Hazard Summary

The following diagram illustrates the core hazards associated with this compound, emphasizing the need for barrier protection.

Caption: Primary hazards of this compound.

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the irritant nature of this compound, a multi-layered approach to exposure control is mandatory. This involves a combination of robust engineering controls and appropriate personal protective equipment (PPE).

Engineering Controls

The primary line of defense is to minimize the generation and release of vapors or mists at the source.

-

Fume Hood: All handling of this compound must be performed within a certified chemical fume hood. This is a non-negotiable control for volatile and potentially hazardous chemicals like pyridine derivatives to prevent inhalation of fumes.[4][5]

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4]

-

Safety Stations: A safety shower and eyewash station must be readily accessible in the immediate vicinity of where the chemical is handled.[1]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical for preventing direct contact.

| Protection Type | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene Gloves | Latex gloves are not suitable.[4] Ensure gloves are inspected for defects before use and that proper removal technique is used to avoid skin contamination. Change gloves immediately if contamination is suspected. |

| Eye Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection from splashes. A face shield may be required for larger quantities or splash-prone operations.[1] |

| Skin and Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. Protective clothing should be worn as needed for larger-scale work. |

| Respiratory | Not typically required if used in a fume hood. | If engineering controls fail or for emergency situations, a NIOSH/MSHA-approved respirator with an organic vapor cartridge may be necessary. |

Hierarchy of Safety Controls

The following diagram illustrates the universally accepted hierarchy for mitigating chemical hazards, which prioritizes engineering solutions over reliance on PPE.

Caption: Hierarchy of controls for managing chemical risk.

Chapter 3: Standard Operating Procedures for Safe Handling

Adherence to a validated Standard Operating Procedure (SOP) is essential for reproducibility and safety. The following protocol outlines the key steps for safely handling this compound.

Experimental Protocol: Weighing and Dispensing

-

Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Chapter 2.

-

Container Inspection: Retrieve the this compound container from its designated storage location.[1] Visually inspect the container for any signs of damage or leakage.

-

Dispensing: Place the container in the fume hood. Uncap the bottle slowly. Use a clean glass pipette or syringe to transfer the required amount of the liquid into a suitable, labeled reaction vessel.

-

Sealing: Immediately and securely recap the primary container. Wipe any minor drips on the outside of the container with a chemically compatible wipe (e.g., polypropylene) and dispose of the wipe as hazardous waste.

-

Cleanup: Clean any contaminated glassware or equipment promptly.

-

Hand Washing: After the procedure is complete and PPE is removed, wash hands and forearms thoroughly with soap and water.[1]

Safe Handling Workflow

The following workflow diagram visualizes the critical decision points and actions for safely using this compound in a laboratory setting.

Caption: Step-by-step workflow for handling this compound.

Chapter 4: Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Storage Conditions: Store containers in a dry, cool, and well-ventilated place. Keep the container tightly closed to prevent the absorption of moisture and potential degradation.[1] The storage area should be away from direct sunlight and heat sources.

-

Incompatible Materials: Avoid contact with strong oxidizing agents. Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing a fire or explosion.

Chapter 5: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures

The following table provides first-aid instructions based on the route of exposure. In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[1]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical advice/attention. |

Spill Management Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: Eliminate all ignition sources.

-

Contain: For small spills, use a suitable absorbent material like vermiculite or sand to contain the liquid.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[6]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to laboratory management or the institutional safety officer.

Emergency Response Decision Tree

Caption: Decision tree for responding to spills or exposures.

Chapter 6: Disposal and Environmental Considerations

-

Waste Disposal: this compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Disposal should be entrusted to a licensed waste disposal company and must be in accordance with all applicable federal, state, and local regulations. Do not dispose of it down the drain.

-

Contaminated Packaging: Empty containers should be treated as hazardous waste, as they may retain chemical residue. Do not reuse containers.

Conclusion

This compound is a valuable synthetic tool whose risks are well-defined and manageable. The core principles for its safe use are rooted in a comprehensive understanding of its irritant properties and the diligent application of the hierarchy of controls. By prioritizing engineering controls like fume hoods, mandating the correct PPE, and adhering to established safe handling and emergency protocols, researchers can effectively mitigate the risks. This disciplined approach ensures that the scientific potential of this compound can be explored while maintaining the highest standards of laboratory safety.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 6. ALLYL ISOTHIOCYANATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Synthesis and preparation of Allyl isonicotinate

An In-depth Technical Guide to the Synthesis and Preparation of Allyl Isonicotinate

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive, field-proven methodology for the synthesis and preparation of this compound. Primarily focusing on the robust and widely applicable Fischer-Speier esterification, this document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's principles, a detailed experimental protocol, and the rationale behind critical process steps. The guide emphasizes scientific integrity, offering a self-validating protocol grounded in established chemical principles. All quantitative data, procedural workflows, and reaction mechanisms are presented with clarity through structured tables and Graphviz diagrams to ensure reproducibility and facilitate a thorough understanding of the synthesis.

Introduction to this compound

This compound (IUPAC name: prop-2-enyl pyridine-4-carboxylate) is a pyridine-based ester of significant interest in organic synthesis.[1][2] Its structure incorporates a pyridine ring, an ester functional group, and a terminal allyl group, making it a versatile building block for the synthesis of more complex molecules in pharmaceutical and materials science research. The allyl group, in particular, offers a reactive handle for various chemical transformations.[3]

This guide details its synthesis via the direct acid-catalyzed esterification of isonicotinic acid with allyl alcohol, a method prized for its atom economy and straightforward execution.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below for reference.

| Property | Value | Source |

| CAS Number | 25635-24-9 | [1][4] |

| Molecular Formula | C₉H₉NO₂ | [1][4] |

| Molecular Weight | 163.18 g/mol | [1][4] |

| Appearance | Colorless to light yellow/orange clear liquid | [2][5] |

| Topological Polar Surface Area | 39.2 Ų | [1] |

| Synonyms | Allyl 4-pyridinecarboxylate, Isonicotinic acid allyl ester | [4] |

Core Synthetic Principle: The Fischer-Speier Esterification

The synthesis of this compound is most effectively achieved through the Fischer-Speier esterification. This classic organic reaction involves the condensation of a carboxylic acid (isonicotinic acid) with an alcohol (allyl alcohol) in the presence of a strong acid catalyst.[6][7]

The reaction is fundamentally an equilibrium process.[8][9] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by adhering to Le Châtelier's principle, typically through two strategic choices:

-

Use of Excess Reagent: Employing a large excess of one of the reactants (usually the less expensive one, in this case, allyl alcohol) drives the reaction forward.[8][10]

-

Removal of Water: The reaction produces water as a byproduct. Removing this water as it forms, for instance through azeotropic distillation with a suitable solvent, will continuously shift the equilibrium to the product side.[6][9]

Commonly used strong acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[6]

Overall Reaction Scheme

The direct esterification reaction is depicted below.

Caption: Fischer esterification of isonicotinic acid with allyl alcohol.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis, work-up, and purification of this compound.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Isonicotinic Acid | >99% purity | Carboxylic acid source |

| Allyl Alcohol | Anhydrous, >99% | Alcohol source & solvent |

| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Acid catalyst |

| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | Neutralizing agent |

| Ethyl Acetate (EtOAc) | Anhydrous | Extraction solvent |

| Brine | Saturated NaCl solution | Washing agent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying agent |

| Round-bottom flask | 250 mL | Reaction vessel |

| Reflux Condenser | - | To prevent solvent loss |

| Heating Mantle | - | Heat source |

| Magnetic Stirrer & Stir Bar | - | For homogenous mixing |

| Separatory Funnel | 500 mL | For extraction |

| Rotary Evaporator | - | For solvent removal |

| Vacuum Distillation Apparatus | - | For final purification |

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Isonicotinic Acid | 123.11 | 10.0 g | 0.081 | 1.0 |

| Allyl Alcohol | 58.08 | 71 mL (~59.5 g) | 1.025 | ~12.6 |

| Sulfuric Acid | 98.08 | ~2 mL | ~0.037 | Catalytic |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

-

Charging Reactants: To the flask, add isonicotinic acid (10.0 g) and allyl alcohol (71 mL). The large excess of allyl alcohol also serves as the solvent.

-

Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add concentrated sulfuric acid (~2 mL) dropwise. Causality: This exothermic addition must be controlled to prevent excessive heat generation.

-

Reflux: Once the addition is complete, remove the ice bath and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approximately 100-110°C) and maintain for 6-8 hours. Rationale: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.

Work-up and Isolation

-

Dilution: Transfer the cooled reaction mixture to a 500 mL beaker and dilute with 100 mL of deionized water.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) in portions while stirring until the evolution of CO₂ gas ceases and the pH of the solution is neutral or slightly basic (pH 7-8). Trustworthiness: This step is critical. It quenches the acid catalyst, stopping the reverse hydrolysis reaction and preventing degradation of the product during extraction.

-

Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL). Combine the organic layers. Rationale: this compound is more soluble in the organic solvent, allowing for its separation from water-soluble salts and unreacted starting materials.

-

Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethyl acetate and excess allyl alcohol, yielding the crude product.

Purification

The crude this compound is purified by vacuum distillation. This technique is necessary to separate the product from any non-volatile impurities and high-boiling point side products without causing thermal decomposition. Collect the fraction corresponding to pure this compound.

Mechanistic Insights and Workflow Visualization

A deeper understanding of the synthesis is achieved by examining the reaction mechanism and the overall experimental workflow.

Fischer Esterification Mechanism

The acid-catalyzed mechanism proceeds through a series of proton transfers and a key nucleophilic attack step.

References

- 1. This compound | C9H9NO2 | CID 571571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Allyl group - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. This compound | 25635-24-9 | TCI AMERICA [tcichemicals.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. athabascau.ca [athabascau.ca]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. community.wvu.edu [community.wvu.edu]

The Emergence of Allyl Isonicotinate: A Technical Guide to its Synthesis and Historical Context

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Isonicotinic Acid Derivatives

The story of allyl isonicotinate is intrinsically linked to the broader history of isonicotinic acid and its derivatives. In the mid-20th century, the scientific community intensely focused on pyridinecarboxylic acids, a class of compounds that includes isonicotinic acid (pyridine-4-carboxylic acid). This interest was largely fueled by the discovery of the remarkable antitubercular activity of isonicotinic acid hydrazide (isoniazid). As a result, extensive research was dedicated to the synthesis and modification of isonicotinic acid and its esters, which served as crucial intermediates in the production of isoniazid and other potential therapeutic agents. While the specific moment of the first synthesis of this compound is not prominently documented in historical records, its creation is a logical extension of the esterification chemistries being heavily explored during this period. This guide provides a technical overview of the synthesis of this compound, grounded in the historical context of isonicotinic acid chemistry, and offers detailed protocols for its preparation.

Core Synthesis Pathways to this compound

The preparation of this compound, a prop-2-enyl pyridine-4-carboxylate, relies on fundamental esterification reactions.[1][2] The primary approaches involve the reaction of isonicotinic acid or its more reactive derivatives with allyl alcohol or an allyl halide.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉NO₂[2] |

| Molecular Weight | 163.18 g/mol [2] |

| CAS Number | 25635-24-9[2] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 106 °C at 10 mmHg |

Fischer Esterification: The Direct Approach

The most straightforward method for synthesizing simple esters is the Fischer esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Objective: To synthesize this compound via acid-catalyzed esterification.

Materials:

-

Isonicotinic acid

-

Allyl alcohol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine isonicotinic acid (1 molar equivalent) and an excess of allyl alcohol (e.g., 3-5 molar equivalents).

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the mixture while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with an organic solvent like diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

The product can be further purified by vacuum distillation.

Acyl Chloride Pathway: For Enhanced Reactivity

To circumvent the equilibrium limitations of Fischer esterification and achieve higher yields under milder conditions, a more reactive derivative of isonicotinic acid, such as isonicotinoyl chloride, is often employed. This method involves a two-step process: the conversion of the carboxylic acid to the acyl chloride, followed by reaction with the alcohol.

Part A: Preparation of Isonicotinoyl Chloride Hydrochloride

Objective: To convert isonicotinic acid to its acyl chloride hydrochloride.

Materials:

-

Isonicotinic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous diethyl ether

-

Schlenk flask

-

Magnetic stirrer

-

Vacuum line

Procedure:

-

To a stirred mixture of isonicotinic acid (1 molar equivalent) and a catalytic amount of DMF in a Schlenk flask, carefully add an excess of thionyl chloride (e.g., 2-3 molar equivalents) at room temperature.

-

A vigorous evolution of gas (SO₂ and HCl) will be observed. Allow the reaction to proceed until the gas evolution ceases and a clear solution is formed.

-

Remove the excess thionyl chloride under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the isonicotinoyl chloride hydrochloride as a solid.

-

Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Part B: Esterification of Isonicotinoyl Chloride with Allyl Alcohol

Objective: To synthesize this compound from isonicotinoyl chloride hydrochloride.

Materials:

-

Isonicotinoyl chloride hydrochloride

-

Allyl alcohol

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Suspend isonicotinoyl chloride hydrochloride (1 molar equivalent) in an anhydrous solvent in a round-bottom flask.

-

Add allyl alcohol (1-1.2 molar equivalents) to the suspension.

-

Cool the mixture in an ice bath and add a non-nucleophilic base (e.g., triethylamine, 2.2 molar equivalents) dropwise via a dropping funnel. The base neutralizes the HCl byproduct and the hydrochloride salt.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain this compound.

Historical Perspective and Modern Applications

The development of synthetic routes to isonicotinic acid esters was a significant focus of mid-20th-century medicinal chemistry.[3] Patents from that era describe various methods for preparing lower alkyl esters of isonicotinic acid, primarily as precursors to isonicotinic acid hydrazide.[3] While these documents do not specifically name the allyl ester, the general methodologies for esterification were well-established.

More recently, this compound has found applications in materials science. For instance, it has been used as a ligand in the synthesis of Hofmann-type coordination polymers, such as Fe(this compound)₂[Ni(CN)₄]. These materials are of interest for their potential spin-crossover properties. This modern application highlights how a compound, likely first synthesized out of the broad exploratory chemistry of its time, can find new and specific utility in contemporary research.

Conclusion

While the exact "discovery" of this compound may be lost to the annals of routine chemical synthesis, its existence is a testament to the foundational importance of isonicotinic acid chemistry. The synthetic pathways to this compound are classic examples of esterification reactions that remain fundamental to organic chemistry. For today's researchers, this compound serves not only as a versatile building block but also as a link to a rich history of chemical exploration driven by the pursuit of new medicines and materials.

References

Allyl isonicotinate IUPAC name and synonyms

An In-Depth Technical Guide to Allyl Isonicotinate for Researchers and Drug Development Professionals

Core Identification and Nomenclature

This compound, a heterocyclic ester, serves as a versatile chemical intermediate in synthetic organic chemistry. Its structure combines the isonicotinic acid backbone, a pyridine derivative, with a reactive allyl functional group.

The definitive IUPAC name for this compound is prop-2-enyl pyridine-4-carboxylate [1][2]. Due to its common use in laboratory and commercial settings, it is recognized by several synonyms. Understanding this nomenclature is critical for comprehensive literature and database searches.

Common Synonyms:

-

This compound[1]

Key Identifiers:

-

InChIKey: ORSMQFTVFDSEBA-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Profile